molecular formula C9H12ClN B2599522 3-(chloromethyl)-N,N-dimethylaniline CAS No. 173069-81-3

3-(chloromethyl)-N,N-dimethylaniline

Cat. No.: B2599522
CAS No.: 173069-81-3
M. Wt: 169.65
InChI Key: LFUXVPASAXMCML-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N,N-dimethylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-N,N-dimethylaniline typically involves the chloromethylation of N,N-dimethylaniline. This can be achieved through the reaction of N,N-dimethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

N,N-dimethylaniline+CH2O+HClZnCl2This compound+H2O\text{N,N-dimethylaniline} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} + \text{H}_2\text{O} N,N-dimethylaniline+CH2​O+HClZnCl2​​this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: The major product is N,N-dimethylaniline.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of protein-ligand interactions and enzyme mechanisms.

Industry: In the materials science industry, this compound is used in the production of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N,N-dimethylaniline involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules with desired functionalities.

Comparison with Similar Compounds

    N,N-dimethylaniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(bromomethyl)-N,N-dimethylaniline: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and reaction conditions.

    3-(chloromethyl)aniline: Lacks the two methyl groups on the nitrogen atom, affecting its chemical properties and reactivity.

Uniqueness: 3-(Chloromethyl)-N,N-dimethylaniline is unique due to the presence of both the chloromethyl group and the dimethylamino group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the preparation of a wide range of organic compounds.

Properties

IUPAC Name

3-(chloromethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXVPASAXMCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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